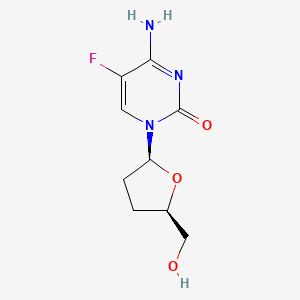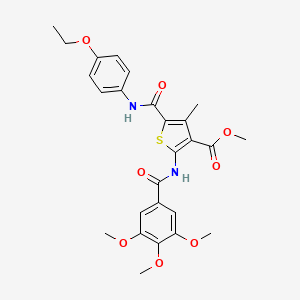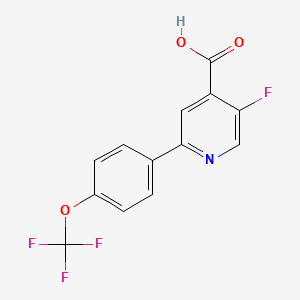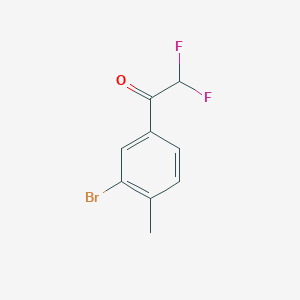
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)-: is a chemical compound with the molecular formula C8H8ClN3O5S and a molecular weight of 293.68 g/mol This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-3,4-dinitro-2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- typically involves the nitration of a thienyl precursor followed by chlorination and subsequent reaction with morpholine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chlorine atom and the thienyl ring contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- Morpholine, 4-(5-chloro-2-thienyl)-
- Morpholine, 4-(3,4-dinitro-2-thienyl)-
- Morpholine, 4-(5-bromo-3,4-dinitro-2-thienyl)-
Comparison: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is unique due to the presence of both chloro and dinitro substituents on the thienyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro groups enhances its potential as an oxidizing agent, while the chlorine atom provides opportunities for further functionalization through substitution reactions .
Properties
CAS No. |
680212-26-4 |
|---|---|
Molecular Formula |
C8H8ClN3O5S |
Molecular Weight |
293.69 g/mol |
IUPAC Name |
4-(5-chloro-3,4-dinitrothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H8ClN3O5S/c9-7-5(11(13)14)6(12(15)16)8(18-7)10-1-3-17-4-2-10/h1-4H2 |
InChI Key |
ZAUAZIZNNOLHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)

![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)
![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)



![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)

![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)

